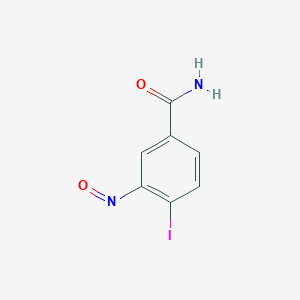
4-Iodo-3-nitrosobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-3-nitrosobenzamide: is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of an iodine atom and a nitroso group attached to a benzamide structure. It has been studied extensively for its potential use in cancer treatment and other medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-Iodo-3-nitrosobenzamide typically involves the reaction of 4-iodo-3-nitrobenzoic acid with thionyl chloride in dimethylformamide (DMF) to obtain the acid chloride in situ. This is followed by a reaction with ammonium hydroxide to yield the desired compound . this method can result in impurities such as 4-chloro-3-nitrobenzamide due to nucleophilic substitution of the labile iodo group .
Industrial Production Methods: An improved method involves dissolving 4-iodo-3-nitrobenzoic acid methyl ester in a suitable solvent and treating the solution with anhydrous ammonia gas . This method helps in minimizing impurities and improving the yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-3-nitrosobenzamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding amine derivative.
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed:
Reduction: The major product is 4-amino-3-nitrosobenzamide.
Oxidation: Various oxidized derivatives can be formed depending on the specific conditions used.
Substitution: Products vary based on the nucleophile used, such as 4-azido-3-nitrosobenzamide.
Aplicaciones Científicas De Investigación
Chemistry: 4-Iodo-3-nitrosobenzamide is used as a precursor in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential use in biological assays and as a tool for investigating cellular processes. Its ability to interact with specific cellular components makes it valuable in biological research .
Medicine: One of the most promising applications of this compound is in cancer treatment. It has been shown to selectively target cancer cells while sparing non-malignant cells. This selective action is due to the compound’s ability to exploit differences in cellular reducing systems between cancerous and non-cancerous cells .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .
Mecanismo De Acción
The mechanism of action of 4-Iodo-3-nitrosobenzamide involves its activation as a prodrug. In non-malignant cells, the compound is reduced to a non-toxic amine by the flavoprotein of complex I of mitochondria. in malignant cells, this reduction is deficient, leading to the selective lethal synthesis of this compound . This selective action is due to the compound’s ability to exploit the differences in cellular reducing systems between cancerous and non-cancerous cells .
Comparación Con Compuestos Similares
4-Iodo-3-nitrobenzamide: This compound is similar in structure but lacks the nitroso group.
4-Chloro-3-nitrosobenzamide: This compound has a chlorine atom instead of an iodine atom.
4-Amino-3-nitrosobenzamide: This is a reduced form of 4-Iodo-3-nitrosobenzamide.
Uniqueness: this compound is unique due to its selective action against cancer cells. The presence of both iodine and nitroso groups in its structure allows for specific interactions with cellular components, making it a valuable tool in cancer research and treatment .
Propiedades
Número CAS |
169262-73-1 |
|---|---|
Fórmula molecular |
C7H5IN2O2 |
Peso molecular |
276.03 g/mol |
Nombre IUPAC |
4-iodo-3-nitrosobenzamide |
InChI |
InChI=1S/C7H5IN2O2/c8-5-2-1-4(7(9)11)3-6(5)10-12/h1-3H,(H2,9,11) |
Clave InChI |
IRIFRGXKPWAGNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)N)N=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl-](/img/structure/B12559420.png)
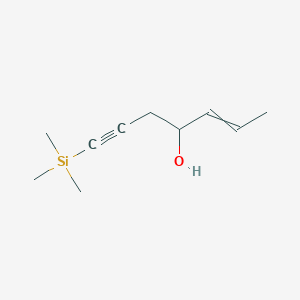
![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
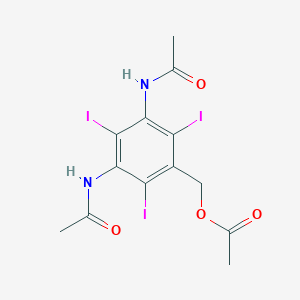

![3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate](/img/structure/B12559449.png)
![Tributyl[(4-nitrophenyl)ethynyl]stannane](/img/structure/B12559450.png)

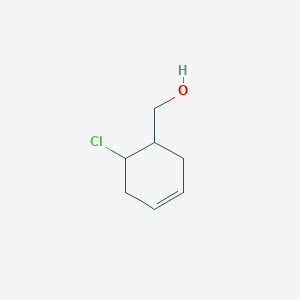

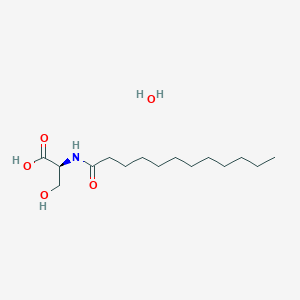
![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)
![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
